molecular formula C4H8N+ B12060709 Isopropyl(methylidyne)azanium

Isopropyl(methylidyne)azanium

Cat. No.: B12060709
M. Wt: 70.11 g/mol
InChI Key: BAOOTMSPKFCOAI-UHFFFAOYSA-N
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Description

Based on its nomenclature, it likely consists of an azanium ion (NH₃⁺) substituted with an isopropyl group and a methylidyne (≡CH) moiety. Such compounds often exhibit reactivity due to their charged nitrogen center and could serve as intermediates in organic synthesis.

Properties

Molecular Formula

C4H8N+

Molecular Weight

70.11 g/mol

IUPAC Name

methylidyne(propan-2-yl)azanium

InChI

InChI=1S/C4H8N/c1-4(2)5-3/h3-4H,1-2H3/q+1

InChI Key

BAOOTMSPKFCOAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+]#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl(methylidyne)azanium can be synthesized through several methods. One common approach involves the reaction of isopropylamine with methyl iodide under basic conditions. The reaction proceeds as follows:

(CH3  \text{(CH}_3\ (CH3​ 

Comparison with Similar Compounds

Comparison with Similar Compounds

For context, comparisons could hypothetically involve:

(a) Ammonium Derivatives

Compounds like trimethylammonium or benzylammonium salts are common in organic chemistry. These are typically stabilized by alkyl or aryl groups and used as phase-transfer catalysts or ionic liquids. No kinetic or thermodynamic data are available for comparison.

(b) Pharmaceutical Analogs

discusses tizanidine-related compounds (e.g., tizanidine A, B, C), which are nitrogen-containing pharmaceuticals. While these share a heterocyclic backbone, their structural dissimilarity to isopropyl(methylidyne)azanium precludes meaningful comparison .

(c) Pesticides

lists pesticides such as cloethocarb and triasulfuron , which contain carbamate or sulfonylurea groups. These differ significantly in reactivity and application from azanium species .

Critical Analysis of Evidence Limitations

  • Synthesis and Characterization : details enzyme inhibition assays and molecular docking but lacks data on azanium synthesis .
  • Safety and Regulation : focuses on diazepam’s risk profile, which is unrelated to the target compound .

Recommendations for Future Research

To address this gap, consult specialized databases (e.g., Reaxys, SciFinder) or literature on:

  • Quaternary Ammonium Salts : Investigate stability, solubility, and catalytic properties.
  • Reactive Intermediates : Study methylidyne-substituted azanium ions in carbocation or nitrene reactions.
  • Spectroscopic Data : Obtain NMR or IR spectra for structural validation.

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